
2,4-Dioxopentan-3-yl dimethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dioxopentan-3-yl dimethylcarbamodithioate is an organic compound that features a unique combination of functional groups, including a dioxopentane moiety and a dimethylcarbamodithioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxopentan-3-yl dimethylcarbamodithioate typically involves the reaction of an active methylene compound with a dithiocarbamate. One common method includes the use of carbon tetrabromide (CBr4) and triethylamine as reagents. The reaction proceeds via a carbon-sulfur (C-S) bond formation mechanism, yielding the desired product in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dioxopentan-3-yl dimethylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiocarbamate group to thiols or other sulfur-containing derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
2,4-Dioxopentan-3-yl dimethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive dithiocarbamate group.
Industry: It can be used in the production of polymers and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dioxopentan-3-yl dimethylcarbamodithioate involves its ability to form strong carbon-sulfur bonds. This reactivity is primarily due to the presence of the dithiocarbamate group, which can act as a nucleophile or electrophile in various chemical reactions. The compound can interact with molecular targets such as enzymes, leading to inhibition or modification of their activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dioxopentan-3-yl benzoate: Similar structure but with a benzoate group instead of a dimethylcarbamodithioate group.
2,4-Dioxopentan-3-yl methacrylate: Contains a methacrylate group, used in polymer synthesis.
5-chloro-N-(2-(diethylamino)ethyl)-4-((2,4-dioxopentan-3-yl) diazenyl)-2-methoxybenzamide: A derivative used in medicinal chemistry.
Propiedades
Número CAS |
90087-93-7 |
|---|---|
Fórmula molecular |
C8H13NO2S2 |
Peso molecular |
219.3 g/mol |
Nombre IUPAC |
2,4-dioxopentan-3-yl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C8H13NO2S2/c1-5(10)7(6(2)11)13-8(12)9(3)4/h7H,1-4H3 |
Clave InChI |
OJJDVAMZRMIFSV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)C)SC(=S)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


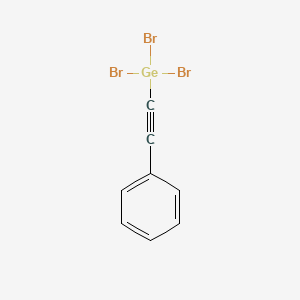
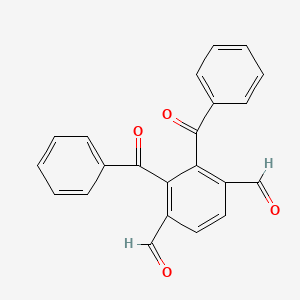
![(E)-3-hydroxy-N-(2-methylphenyl)-2-[(2-methylphenyl)diazenyl]but-2-enamide](/img/structure/B14374362.png)
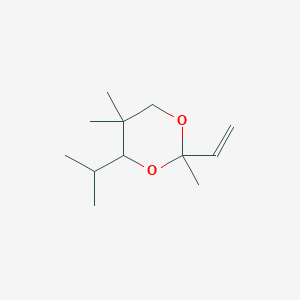
![1-[(3-Hydroxy-2-methylpropyl)amino]butan-2-ol](/img/structure/B14374374.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one](/img/structure/B14374388.png)

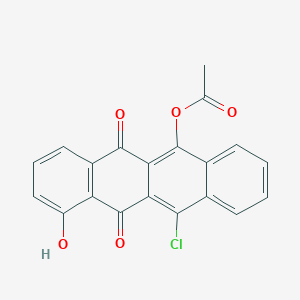
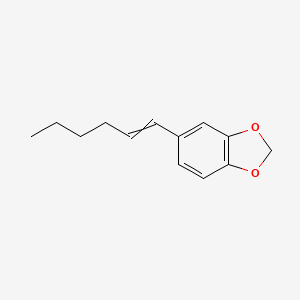
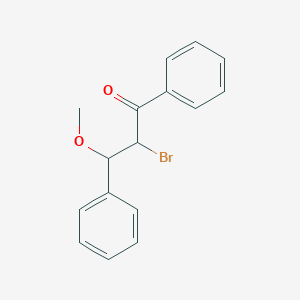
![2-[(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)imino]-1,2-diphenylethan-1-one](/img/structure/B14374423.png)
![2-[(Trimethylsilyl)methyl]pent-4-enal](/img/structure/B14374430.png)
![1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14374432.png)
